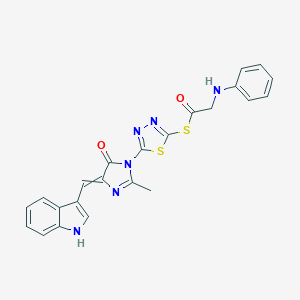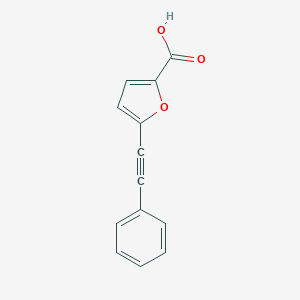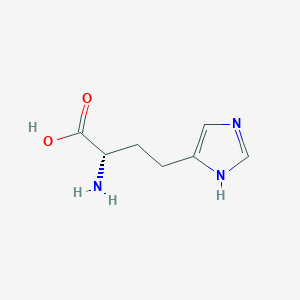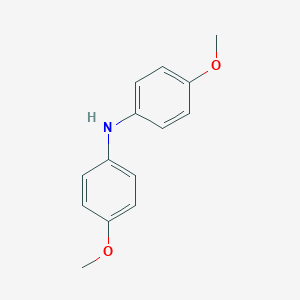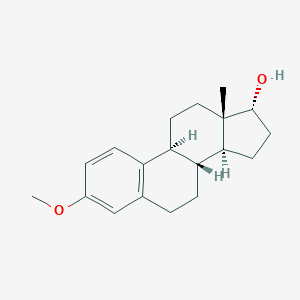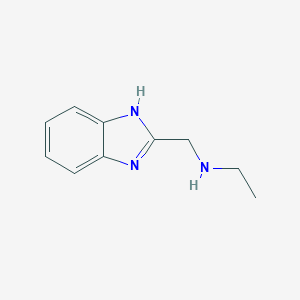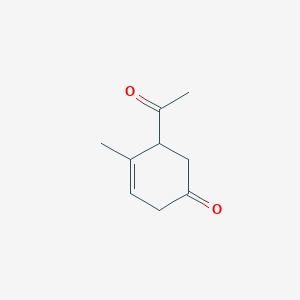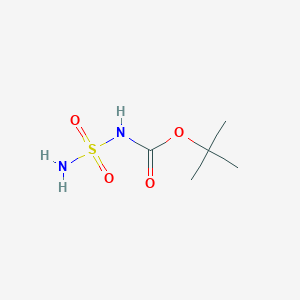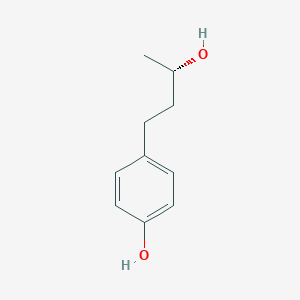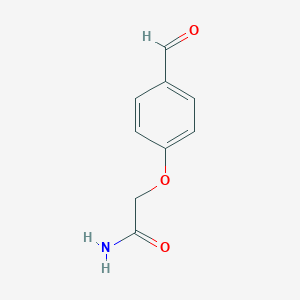
2-(4-Formylphenoxy)acetamide
Overview
Description
2-(4-Formylphenoxy)acetamide is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Formylphenoxy)acetamide can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromoacetamide with 4-hydroxybenzaldehyde. The reaction proceeds under basic conditions, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)acetamide.
Reduction: 2-(4-Hydroxyphenoxy)acetamide.
Substitution: 2-(4-Nitrophenoxy)acetamide or 2-(4-Halophenoxy)acetamide, depending on the substituent introduced.
Scientific Research Applications
2-(4-Formylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenoxy)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)acetamide: This compound has a methoxy group instead of a formyl group. It is less reactive in oxidation and reduction reactions compared to 2-(4-Formylphenoxy)acetamide.
2-(4-Hydroxyphenoxy)acetamide: This compound has a hydroxyl group instead of a formyl group. It is more reactive in electrophilic aromatic substitution reactions.
2-(4-Nitrophenoxy)acetamide: This compound has a nitro group instead of a formyl group. It is more electron-withdrawing and can participate in different types of chemical reactions.
Uniqueness
This compound is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. The formyl group allows for specific reactions, such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with the other similar compounds listed above.
Properties
IUPAC Name |
2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJVCMIKUWSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345061 | |
| Record name | 2-(4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135857-20-4 | |
| Record name | 2-(4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135857-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-(4-Formylphenoxy)acetamide?
A1: this compound serves as a crucial starting material for constructing diverse heterocyclic compounds. Its aldehyde functionality enables various reactions, including:
- Synthesis of bis(pyrazol-5-ols): Reacting this compound with two equivalents of 3-methyl-1H-pyrazol-5(4H)-one yields 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. []
- Formation of acrylamide derivatives: The reaction of this compound with cyanoacetamide derivatives produces novel acrylamide derivatives, which can further lead to 2-pyridone derivatives containing the phenoxyacetamide moiety. []
- Synthesis of 1,2-dihydropyridines: this compound acts as a precursor for synthesizing a new series of 1,2-dihydropyridines. []
Q2: What analytical techniques are typically employed to characterize the newly synthesized compounds derived from this compound?
A2: Researchers utilize a combination of spectroscopic techniques to confirm the structures of the synthesized compounds. These include:
Q3: Have any studies explored the biological activity of compounds synthesized from this compound?
A3: Yes, some studies have investigated the potential biological activities of the synthesized compounds. For instance:
- Insecticidal activity: Certain phenoxyacetamide derivatives synthesized from this compound have demonstrated promising insecticidal effects against the cotton leafworm, Spodoptera littoralis. []
- Antioxidant activity: Arylidene, hydrazide, and dihydropyridine analogs derived from this compound were assessed for their antioxidant properties using the ABTS•+ free radical assay. Notably, the hydrazide analogs exhibited notable antioxidant activity. []
Q4: Are there any computational studies related to this compound or its derivatives?
A4: Yes, theoretical studies have been conducted on terthienylnicotinamidine hydrochloride, a derivative of this compound. These studies utilized computational methods to analyze the electron density distribution within the molecule. The results revealed that specific atoms carrying a high density of positive charges could act as potential active sites for electron acceptors. This information provides valuable insights into the reactivity and potential interactions of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


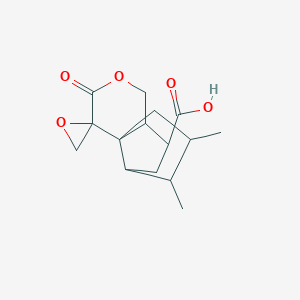

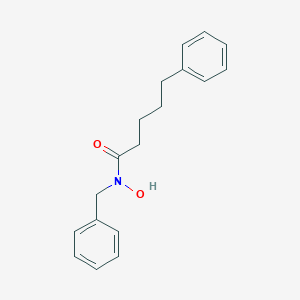
![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)

